Mopanol B
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Overview
Description
Mopanol B is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic molecule that has been developed through a specific synthesis method and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Stereochemistry and Biogenesis
Mopanol B, a variant of (+)-Mopanol, is a chemical compound derived from mopane heartwood. Its stereochemistry and biogenesis have been studied in depth. Drewes and Roux (1966) found that Mopanol B has the same relative and absolute configurations as its accompanying isomeric pair, (+)-peltogynol B. The structural relationship between mopanols and peltogynols, as well as their association with other compounds like fisetinidol, suggests a common biogenetic origin involving the reaction of formaldehyde with leucofisetinidin precursors (Drewes & Roux, 1966).
Bio-Inspired Antifungal Screening
Mopanol B has been identified as an active compound in the search for antifungal agents from tree species in the French Guiana rainforest. Basset, Eparvier, and Espindola (2015) isolated (+)-Mopanol from Peltogyne sp. wood and demonstrated its broad spectrum of antifungal activity. This indicates the potential of Mopanol B in developing natural antifungal agents (Basset, Eparvier, & Espindola, 2015).
Flavonoids Research
Mopanol B is closely related to a new compound, mopanin, and other flavonoids. Drewes and Roux (1967) isolated mopanin, a flavonol analogue of (+)-mopanol, from Colophospermum mopane, indicating the presence and importance of mopanol B in flavonoid research. This research highlights the interrelation of flavonoid components and their significance in natural product chemistry (Drewes & Roux, 1967).
Diterpenes and Biogenesis
Mopanol B is involved in the study of diterpenes, which are significant in biogenesis research. Reiter et al. (2003) identified substances like moponeol A and B from Colophospermum mopane, viewing them as essential links in the biosynthesis of epoxylabdanes. The study of mopanol B in this context is crucial for understanding the biogenetic pathways of certain terpenoids (Reiter et al., 2003).
properties
CAS RN |
13245-00-6 |
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Product Name |
Mopanol B |
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol |
InChI |
InChI=1S/C16H14O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,14-20H,6H2/t14-,15+,16-/m0/s1 |
InChI Key |
AQPFFYOIRKEBDI-XHSDSOJGSA-N |
Isomeric SMILES |
C1C2=C(C=CC(=C2O)O)[C@@H]3[C@@H](O1)[C@H](C4=C(O3)C=C(C=C4)O)O |
SMILES |
C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O |
Canonical SMILES |
C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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